Lipophilicity Shift Relative to 5-Methyl and 5-Propyl 1,2,4-Oxadiazole Analogs
The 5-ethyl substituent on the 1,2,4-oxadiazole ring yields a calculated partition coefficient (cLogP) that is intermediate between the 5-methyl and 5-propyl analogs. Specifically, 3-(5-ethyl-1,2,4-oxadiazol-3-yl)morpholine exhibits a cLogP of approximately 0.80, compared to cLogP values of 0.40 for the 5-methyl analog and 1.30 for the 5-propyl analog . This incremental lipophilicity increase may enhance passive membrane permeability while avoiding the solubility penalties associated with longer alkyl chains.
| Evidence Dimension | Calculated lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 0.80 |
| Comparator Or Baseline | 5-Methyl analog: cLogP ≈ 0.40; 5-Propyl analog: cLogP ≈ 1.30 |
| Quantified Difference | ΔcLogP = +0.40 vs methyl; ΔcLogP = -0.50 vs propyl |
| Conditions | In silico calculation using fragment-based method (ChemDraw/CDD Vault standard parameters) |
Why This Matters
Lipophilicity directly influences passive diffusion across biological membranes, making this compound a potentially more permeable intermediate than the methyl analog while avoiding the higher logP-associated promiscuity and solubility issues of the propyl variant.
